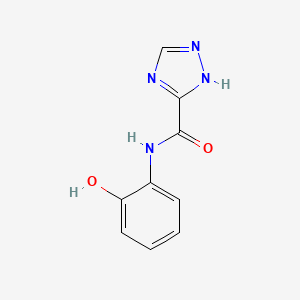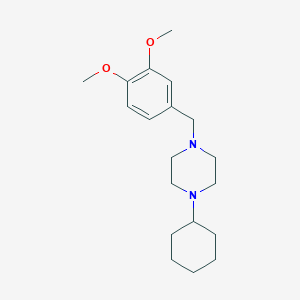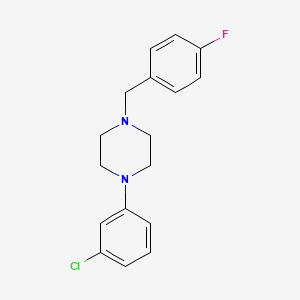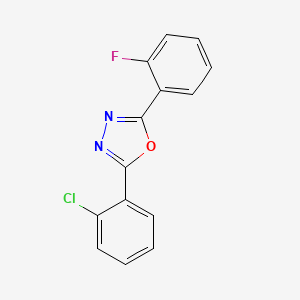![molecular formula C18H21ClN2O B5687017 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine, also known as CPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. CPP belongs to the class of piperidine compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the transmission of signals between neurons in the brain. In
作用机制
1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine acts as a competitive antagonist of the NMDA receptor, binding to the receptor at the same site as the neurotransmitter glutamate. By blocking the binding of glutamate, 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine prevents the activation of the NMDA receptor and the subsequent influx of calcium ions into the neuron. This inhibition of the NMDA receptor has been shown to affect a wide range of physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine are primarily related to its inhibition of the NMDA receptor. By blocking the influx of calcium ions into the neuron, 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine can affect the release of neurotransmitters, the activation of intracellular signaling pathways, and the regulation of gene expression. These effects have been studied in various cell types, including neurons, glial cells, and immune cells.
实验室实验的优点和局限性
One of the main advantages of using 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine in lab experiments is its specificity for the NMDA receptor. As a competitive antagonist, 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine binds selectively to the NMDA receptor and does not affect other types of glutamate receptors. This specificity allows researchers to investigate the role of the NMDA receptor in various physiological processes without the confounding effects of other glutamate receptors.
However, there are also limitations to the use of 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine in lab experiments. One limitation is that 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has a relatively short half-life in vivo, which can make it difficult to maintain a consistent concentration over time. Additionally, 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine and its applications in research. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has been shown to have neuroprotective effects in animal models of these diseases, suggesting that NMDA receptor antagonists may have therapeutic potential.
Another area of interest is the development of more selective NMDA receptor antagonists, which could have fewer off-target effects and a longer half-life in vivo. These compounds could be used to investigate the role of the NMDA receptor in more specific physiological processes and may have therapeutic potential for a wider range of diseases.
Conclusion
In conclusion, 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine (1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine) is a potent antagonist of the NMDA receptor that has been extensively studied for its potential applications in research. 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has been used to investigate the role of the NMDA receptor in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. While there are advantages and limitations to the use of 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine in lab experiments, there are also many future directions for the study of this compound and its applications in research.
合成方法
The synthesis of 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine involves a multi-step process that begins with the condensation of 4-chloro-1-methyl-1H-pyrrole-2-carbaldehyde and 3-methyl-1-phenylpiperidine-4-carbaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine. The purity of 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine is crucial for its use in scientific research, as impurities can affect the results of experiments.
科学研究应用
1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has been extensively studied for its potential applications in research, particularly in the field of neuroscience. As an NMDA receptor antagonist, 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has been used to investigate the role of the NMDA receptor in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has also been used to study the effects of NMDA receptor antagonists on behavior and cognition in animal models.
属性
IUPAC Name |
(4-chloro-1-methylpyrrol-2-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-18(14-7-4-3-5-8-14)9-6-10-21(13-18)17(22)16-11-15(19)12-20(16)2/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMYAZYHCREVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC(=CN2C)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)
![[(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5686950.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5686954.png)
![ethyl 2-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5686955.png)


![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B5686973.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5686980.png)



![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)